5-amino-6-methoxypyrimidin-4-ol
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Overview
Description
5-amino-6-methoxypyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, which is an aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine. The process typically includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then stirred and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxypyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-amino-6-methoxypyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2,6-dimethoxypyrimidine
- 2-amino-4,6-dimethoxypyrimidine
- 2-chloro-4-amino-6-methoxypyrimidine
Uniqueness
5-amino-6-methoxypyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1522012-76-5 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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